molecular formula C20H34CdO4 B1593732 CADMIUM CYCLOHEXANEBUTYRATE CAS No. 55700-14-6

CADMIUM CYCLOHEXANEBUTYRATE

Cat. No.: B1593732
CAS No.: 55700-14-6
M. Wt: 450.9 g/mol
InChI Key: QLTARLRQJWXGGA-UHFFFAOYSA-L
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Description

CADMIUM CYCLOHEXANEBUTYRATE is a chemical compound with the molecular formula C20H34CdO4. . This compound is particularly interesting due to its unique properties and the role of cadmium in its structure.

Scientific Research Applications

CADMIUM CYCLOHEXANEBUTYRATE has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications and effects on human health.

    Industry: Utilized in industrial processes, including catalysis and material science

Safety and Hazards

Cyclohexanebutanoic acid, cadmium salt is harmful if swallowed or in contact with skin . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclohexanebutanoic acid, cadmium salt plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase and catalase, which are crucial for mitigating oxidative stress in cells . The interaction with these enzymes involves binding to their active sites, potentially altering their activity and affecting the overall cellular redox state. Additionally, cyclohexanebutanoic acid, cadmium salt can bind to proteins involved in metal ion transport and storage, influencing their function and stability .

Cellular Effects

The effects of cyclohexanebutanoic acid, cadmium salt on cellular processes are profound. This compound has been observed to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage . It affects cell signaling pathways, particularly those involved in stress responses and apoptosis. Cyclohexanebutanoic acid, cadmium salt can also alter gene expression, leading to changes in the expression of genes related to antioxidant defense, metal ion homeostasis, and apoptosis . Furthermore, it impacts cellular metabolism by disrupting lipid and carbohydrate metabolic pathways, which can lead to altered energy production and storage .

Molecular Mechanism

At the molecular level, cyclohexanebutanoic acid, cadmium salt exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, causing structural and functional alterations . The binding to DNA can result in mutations and disruptions in gene expression, while interactions with proteins can lead to enzyme inhibition or activation . Cyclohexanebutanoic acid, cadmium salt also affects cellular signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses to stress and other stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexanebutanoic acid, cadmium salt can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to cyclohexanebutanoic acid, cadmium salt has been shown to cause persistent oxidative stress and cellular damage, which can affect cellular function and viability . In vitro and in vivo studies have demonstrated that the compound’s effects can become more pronounced with prolonged exposure, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of cyclohexanebutanoic acid, cadmium salt vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes, while higher doses can lead to severe toxicity and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, including organ damage and impaired physiological functions . Toxic effects at high doses include disruptions in liver and kidney function, as well as potential carcinogenicity .

Metabolic Pathways

Cyclohexanebutanoic acid, cadmium salt is involved in several metabolic pathways, particularly those related to metal ion homeostasis and detoxification . It interacts with enzymes such as metallothioneins and glutathione-S-transferases, which play roles in metal ion binding and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and storage . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, cyclohexanebutanoic acid, cadmium salt is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin and metallothioneins, facilitating its movement within the body . The compound’s distribution is influenced by its affinity for different tissues, with higher accumulation observed in organs such as the liver and kidneys . This distribution pattern is crucial for understanding its potential toxic effects and therapeutic applications .

Subcellular Localization

The subcellular localization of cyclohexanebutanoic acid, cadmium salt plays a significant role in its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . The presence of cyclohexanebutanoic acid, cadmium salt in these organelles can affect their function, leading to changes in cellular metabolism, gene expression, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclohexanebutanoic acid, cadmium salt typically involves the reaction of cyclohexanebutanoic acid with a cadmium salt, such as cadmium acetate or cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cyclohexanebutanoic acid, cadmium salt may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Safety measures are crucial due to the toxicity of cadmium compounds .

Chemical Reactions Analysis

Types of Reactions

CADMIUM CYCLOHEXANEBUTYRATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.

    Reduction: Reduction reactions may lead to the formation of cadmium metal and other reduced species.

    Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohexanebutanoic acid, cadmium salt include other cadmium carboxylates, such as cadmium acetate, cadmium propionate, and cadmium formate .

Uniqueness

CADMIUM CYCLOHEXANEBUTYRATE is unique due to its specific molecular structure, which includes a cyclohexane ring and a butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

cadmium(2+);4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTARLRQJWXGGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34CdO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, cadmium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5069041
Record name Cyclohexanebutanoic acid, cadmium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55700-14-6
Record name Cyclohexanebutanoic acid, cadmium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, cadmium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, cadmium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium bis(4-cyclohexylbutyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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